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Compound of Interest

Compound Name:
4-Chloro-2-(2-

methylpropoxy)phenol

Cat. No.: B8032955

Get Quote

Executive Summary & Compound Identity
4-Chloro-2-(2-methylpropoxy)phenol (also known as 4-Chloro-2-isobutoxyphenol) is a

substituted phenol characterized by a lipophilic isobutoxy tail at the ortho position and a

chlorine atom at the para position relative to the hydroxyl group.

This structural arrangement creates a "push-pull" electronic system that defines its solubility:

The Phenolic -OH: Provides a pH-dependent ionization site (weak acid).

The Isobutoxy Group: Significantly increases lipophilicity (LogP) compared to methoxy

analogs (e.g., 4-chloroguaiacol), drastically reducing intrinsic aqueous solubility (

).

The Chloro Group: Enhances lipophilicity and acidity slightly relative to the non-chlorinated

parent.

Physicochemical Baseline (Predicted)
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Property Value (Estimated) Rationale

Molecular Formula Structure verification.

Molecular Weight 200.66 g/mol Base calculation.

LogP (Octanol/Water) 3.8 – 4.3

Base 4-Chloroguaiacol (~2.8)

+ Isobutyl lipophilicity

contribution (+1.0–1.5).

pKa (Acidic) 9.5 – 9.8

Phenolic OH. Ortho-alkoxy

donation balances para-chloro

withdrawal.

Intrinsic Solubility (

)
< 50 mg/L

High lipophilicity suggests BCS

Class II behavior.

Physical State Solid / Low-melting Solid
Likely crystalline or waxy solid

at RT.

Solubility Profile Analysis
A. Aqueous Solubility (pH-Dependent)
The solubility of this compound is governed by the Henderson-Hasselbalch relationship for

weak acids. It exists primarily in the unionized (insoluble) form at physiological pH (1.2 – 7.4)

and solubilizes only under highly alkaline conditions.

pH 1.2 – 8.0: Solubility is dominated by the intrinsic solubility (

). Expect values in the 10–50 µg/mL range.

pH > 10.0: Deprotonation of the phenol (

) occurs. Solubility increases exponentially as pH approaches

.

Buffer Considerations: The presence of cationic counter-ions (
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,

) in buffers at high pH can lead to the "Common Ion Effect" or salting-out if concentrations
are too high, though phenolate salts are generally soluble.

B. Organic Solvent Solubility
Due to the isobutoxy chain, the compound exhibits high affinity for semi-polar and non-polar

solvents.

High Solubility (>100 mg/mL): Ethanol, Methanol, DMSO, DMF, Dichloromethane (DCM),

Ethyl Acetate.

Moderate Solubility: Diethyl ether, Toluene, Isopropyl Myristate (IPM).

Low Solubility: Hexane, Heptane (though more soluble than simple phenols due to the alkyl

chain).

C. Biorelevant Media
FaSSIF/FeSSIF: Solubility will be enhanced in simulated intestinal fluids containing bile salts

and lecithin due to micellar solubilization. The lipophilic isobutoxy tail will partition into the

hydrophobic core of mixed micelles, potentially increasing apparent solubility by 10–50 fold

compared to plain buffer.

Experimental Characterization Protocol
As direct datasheets are unavailable, the following protocol is the gold standard for generating

a defensible solubility profile.

Method: Thermodynamic Equilibrium (Shake-Flask)
Objective: Determine saturation solubility (

) at

and

.
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Step-by-Step Workflow
Preparation: Weigh excess solid (~10 mg) into 4 mL borosilicate glass vials.

Solvent Addition: Add 2 mL of media (pH 1.2 HCl, pH 6.8 Phosphate, pH 10.0 Borate, and

Water).

Equilibration:

Agitate at constant temperature for 24 to 72 hours.

Critical: Check for solid presence after 24 hours. If clear, add more solid to ensure

saturation.

Separation:

Centrifuge at 10,000 rpm for 10 mins (preferred over filtration to avoid filter adsorption of

lipophilic drugs).

If filtering, use PVDF or PTFE filters (pre-saturated); avoid Nylon which binds phenols.

Quantification: Analyze supernatant via HPLC-UV.

HPLC-UV Analytical Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase: Isocratic 60:40 Acetonitrile : Water (+0.1% Formic Acid). High organic content

required to elute lipophilic phenol.

Wavelength:280 nm (Characteristic Phenol

transition).

Flow Rate: 1.0 mL/min.

Retention Time: Expect elution between 4–6 minutes.

Visualization: Solubility Determination Workflow
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The following diagram outlines the decision logic and experimental flow for characterizing the

solubility of 4-Chloro-2-(2-methylpropoxy)phenol.

Start: 4-Chloro-2-(2-methylpropoxy)phenol
Solid Sample

Media Preparation
(pH 1.2, 4.5, 6.8, 10.0)

Shake Flask Equilibration
(24-72h @ 25°C/37°C)

Is Solid Phase Present?

Add more Compound

No

Phase Separation
(Centrifugation/Filtration)

Yes

Dilution with Mobile Phase
(Prevent Precipitation)

HPLC-UV Quantification
(λ = 280 nm)

Calculate Solubility (mg/mL)
Plot pH-Solubility Profile

Click to download full resolution via product page
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Figure 1: Standardized workflow for thermodynamic solubility determination of lipophilic

phenols.

Thermodynamic Analysis & Data Interpretation
To fully understand the solubility profile, researchers should apply the General Solubility

Equation (GSE) and Van't Hoff Analysis.

The General Solubility Equation (GSE)
For estimating intrinsic solubility (

) when experimental data is developing:

MP: Melting Point (°C).

LogP: Partition Coefficient.[1]

Insight: A higher melting point (indicating strong crystal lattice energy) will linearly decrease

solubility. If this compound is a high-melting solid (>100°C), solubility will be significantly

lower than predicted by LogP alone.

Temperature Dependence (Van't Hoff Plot)
By measuring solubility at three temperatures (e.g., 25°C, 37°C, 45°C), you can determine the

Enthalpy of Solution (

):

Positive Slope: Indicates endothermic dissolution (solubility increases with heat), typical for

hydrophobic organics.

Application: Essential for predicting stability during recrystallization processes in synthesis.

Implications for Drug Development & Synthesis
Formulation Strategy
Given the predicted Class II profile (Low Solubility / High Permeability):
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Cosolvency: Use PEG-400 or Propylene Glycol (up to 40%) in aqueous formulations to

exponentially increase solubility.

Salt Formation: Attempt to form the Sodium or Potassium salt (Phenolate).

Warning: Phenolate salts are hygroscopic and hydrolytically unstable (prone to oxidation).

Store under nitrogen.

Lipid Formulations: The isobutoxy tail makes this compound an excellent candidate for

SEDDS (Self-Emulsifying Drug Delivery Systems) using oils like Capryol™ or Labrafil®.

Synthesis & Purification[2]
Recrystallization: The steep solubility gradient in alcohols (highly soluble hot, less soluble

cold) makes Ethanol/Water mixtures ideal for recrystallization.

Extraction: Extract from acidified aqueous reaction mixtures using Dichloromethane (DCM)

or MTBE. Avoid extraction at pH > 9, as the compound will partition into the aqueous phase

as the phenolate ion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8032955?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

